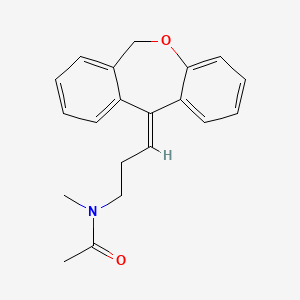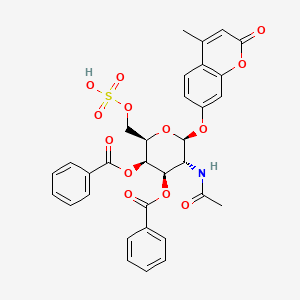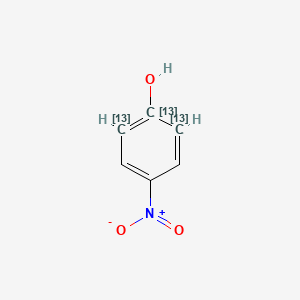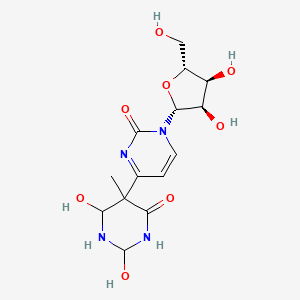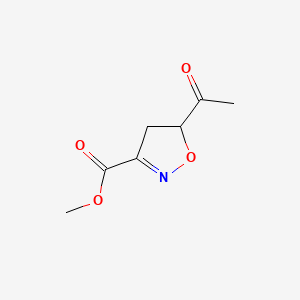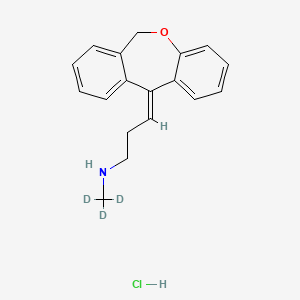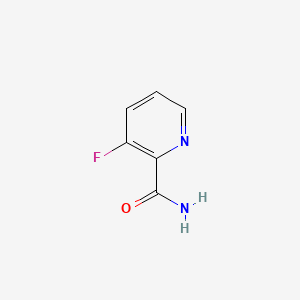![molecular formula C11H11F3O B589715 4-[4-(Trifluoromethyl)phenyl]butanal CAS No. 528867-43-8](/img/structure/B589715.png)
4-[4-(Trifluoromethyl)phenyl]butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Trifluoromethyl)phenyl]butanal, also known as this compound, is a useful research compound. Its molecular formula is C11H11F3O and its molecular weight is 216.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Sato, Omote, Ando, and Kumadaki (2006) discuss trifluoromethylation at the α-Position of α,β-Unsaturated Ketones, highlighting the synthesis and mechanisms involved in producing compounds like 4-Phenyl-3-(trifluoromethyl)butan-2-one (Sato et al., 2006).
Ring-Closing Metathesis and Radical Cyclization :
- Clive and Cheng (2001) describe the use of α,ω-(Phenylseleno) carbonyl compounds in tandem ring-closing metathesis and radical cyclization, offering pathways to synthesize bicyclic products (Clive & Cheng, 2001).
Electrochemical Applications :
- Villagrán, Aldous, Lagunas, Compton, and Hardacre (2006) explore the electrochemistry of phenol in bis{(trifluoromethyl)sulfonyl}amide based ionic liquids, showing oxidation and formation processes involving phenyl triflate molecules (Villagrán et al., 2006).
Luminescent Properties in Lanthanide Complexes :
- Feng, Zhang, Song, Li, Sun, Xing, and Guo (2008) investigate ternary lanthanide complexes with luminescent properties, using ligands like 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Feng et al., 2008).
Chemical Binding Properties :
- Pestov, Khamidullina, Sosnovskikh, Slepukhin, and Puzyrev (2016) focus on chelating triketone-like ligands that promote the formation of binuclear complexes, highlighting the binding properties and structures of these compounds (Pestov et al., 2016).
Photoluminescent Behavior in Europium Complexes :
- Wang, Liu, Fan, Yin, Hu, and Zheng (2015) describe the synthesis and photoluminescent behavior of Eu(III) complexes, using fluorinated β-diketone ligands for enhanced luminescence efficiency (Wang et al., 2015).
Metalation and Buttressing Effects in Organic Chemistry :
- Schlosser, Heiss, and Leroux (2006) examine trifluoromethyl-substituted phenylsilanes, focusing on the regiochemical course of their metalation influenced by buttressing effects (Schlosser et al., 2006).
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUUFJYLJTYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734778 |
Source


|
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528867-43-8 |
Source


|
| Record name | 4-(Trifluoromethyl)benzenebutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528867-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

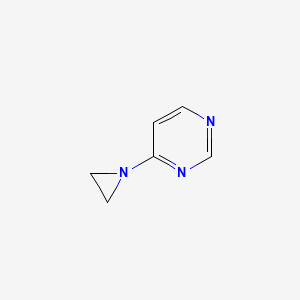

![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)
